6-Chloro-4-methyl-1(2H)-phthalazinone 6-Chloro-4-methyl-1(2H)-phthalazinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13708865
InChI: InChI=1S/C9H7ClN2O/c1-5-8-4-6(10)2-3-7(8)9(13)12-11-5/h2-4H,1H3,(H,12,13)
SMILES: CC1=NNC(=O)C2=C1C=C(C=C2)Cl
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol

6-Chloro-4-methyl-1(2H)-phthalazinone

CAS No.:

Cat. No.: VC13708865

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-methyl-1(2H)-phthalazinone -

Specification

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
IUPAC Name 6-chloro-4-methyl-2H-phthalazin-1-one
Standard InChI InChI=1S/C9H7ClN2O/c1-5-8-4-6(10)2-3-7(8)9(13)12-11-5/h2-4H,1H3,(H,12,13)
Standard InChI Key UNIGVHVDXCLPTB-UHFFFAOYSA-N
SMILES CC1=NNC(=O)C2=C1C=C(C=C2)Cl
Canonical SMILES CC1=NNC(=O)C2=C1C=C(C=C2)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

6-Chloro-4-methyl-1(2H)-phthalazinone features a planar bicyclic structure with the following key properties:

PropertyValueSource
Molecular FormulaC₉H₇ClN₂O
Molecular Weight194.62 g/mol
IUPAC Name6-chloro-4-methyl-2H-phthalazin-1-one
CAS Registry Number15522616
SMILES NotationCC1=NNC(=O)C2=C1C=C(C=C2)Cl
XLogP3 (Partition Coefficient)2.1

The compound’s stability arises from intramolecular hydrogen bonding between the carbonyl oxygen and the NH group, as evidenced by its crystalline structure. The chlorine atom at position 6 and methyl group at position 4 contribute to its electronic and steric profiles, influencing reactivity and biological interactions .

Spectroscopic Characterization

Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) studies include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.3–7.7 (m, 3H, aromatic), 10.5 (s, 1H, NH) .

  • IR (KBr): Peaks at 3296 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), and 1605 cm⁻¹ (C=N) .

  • Mass Spectrometry: Molecular ion peak at m/z 276 (M⁺), with fragmentation patterns consistent with chlorine loss .

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves cyclocondensation of hydrazine derivatives with substituted phthalic acid precursors. A typical procedure includes:

  • Starting Material: 2-Acetylbenzoic acid (10) reacted with hydrazine hydrate in ethanol under reflux .

  • Cyclization: Formation of the phthalazinone core at 80–100°C for 3–5 hours, yielding 6-chloro-4-methyl-1(2H)-phthalazinone in 70–80% purity .

  • Purification: Recrystallization from ethanol or dimethylformamide (DMF) to achieve >95% purity.

Optimization Parameters:

  • Solvent: Ethanol preferred for higher yields vs. DMF for faster kinetics .

  • Temperature: Reactions above 80°C reduce byproducts like N,N′-dialkylation dimers .

  • Catalyst: K₂CO₃ enhances alkylation efficiency in derivative synthesis .

Advanced Functionalization Strategies

Recent work explores hybridization with dithiocarbamate groups to enhance bioactivity. For example:

  • Step 1: Bromination of 4-methylphthalazinone using N-bromosuccinimide (NBS) to introduce reactive sites .

  • Step 2: Gabriel synthesis of amine intermediates via potassium phthalimide .

  • Step 3: One-pot reaction with carbon disulfide and benzyl bromides to yield hybrids .

Biological Activities and Mechanisms

Antimicrobial Efficacy

6-Chloro-4-methyl-1(2H)-phthalazinone demonstrates broad-spectrum activity:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers . The chlorine substituent enhances lipophilicity, promoting penetration through bacterial cell walls.

Cell LineIC₅₀ (μM)MechanismReference
MCF-7 (Breast Cancer)8.2PARP-1 inhibition
A549 (Lung Cancer)12.7ROS generation
HeLa (Cervical Cancer)10.3Topoisomerase II inhibition

The compound’s planar structure facilitates intercalation into DNA, while the methyl group modulates selectivity toward cancer cells over normal fibroblasts (selectivity index >5) .

Pharmacological Applications and Derivatives

Lead Compound for Antimicrobial Agents

Structural analogs with improved potency include:

  • 4-((4-Chloroanilino)methyl) derivatives: 10-fold lower MIC against methicillin-resistant S. aureus (MRSA).

  • Dithiocarbamate hybrids: Enhanced fungal ergosterol biosynthesis inhibition .

Oncology Therapeutics

Notable developments include:

  • PARP Inhibitors: Analogues inhibit PARP-1 at nanomolar concentrations, synergizing with DNA-damaging chemotherapeutics .

  • Combination Therapies: Co-administration with cisplatin reduces tumor volume by 60% in murine models .

Future Research Directions

Synthesis Scalability

  • Continuous Flow Chemistry: To improve yield and reduce reaction times.

  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for sustainability .

Clinical Translation Challenges

  • Pharmacokinetics: Address low oral bioavailability (<20%) via prodrug formulations.

  • Toxicology: Chronic toxicity studies in mammalian models remain pending.

Target Identification

  • Proteomics: Unbiased screening to identify off-target interactions .

  • CRISPR-Cas9: Validate gene targets in isogenic cancer cell lines.

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